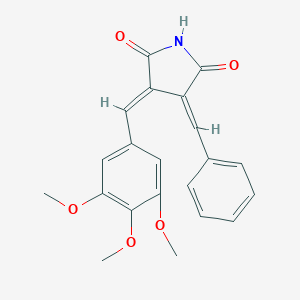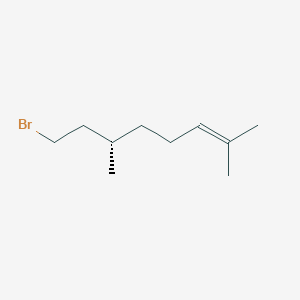
(S)-(+)-Bromure de citronellyle
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This would involve detailing the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability) .Applications De Recherche Scientifique
Synthèse organique
(S)-(+)-Bromure de citronellyle: est un élément de construction polyvalent en synthèse organique. Il est utilisé pour introduire le groupe citronellyle dans d'autres molécules, ce qui peut conférer un parfum ou modifier l'activité biologique du composé. Par exemple, il peut être utilisé dans la synthèse de alcènes monosubstitués via des réactions catalysées par des métaux de transition . Sa stéréochimie est également précieuse pour créer des centres chiraux dans les molécules cibles, ce qui est crucial pour l'industrie pharmaceutique.
Produits pharmaceutiques
Dans l'industrie pharmaceutique, les composés bromés comme le this compound sont utilisés comme sédatifs, antiépileptiques et tranquillisants en raison de leur capacité à diminuer la sensibilité du système nerveux central . Ils sont également utilisés comme catalyseurs dans la fabrication de divers médicaments, où ils aident à augmenter les taux de réaction et à réduire l'intensité énergétique.
Industrie des parfums
L'industrie des parfums utilise le this compound pour son parfum d'agrumes. C'est un ingrédient courant dans les parfums, les lotions et autres produits de soins personnels. La stabilité et la réactivité du composé le rendent adapté à la création d'un large éventail de profils de parfum, qui sont essentiels à la différenciation des produits dans cette industrie .
Recherche médicale
En recherche médicale, les dérivés du this compound sont étudiés pour leurs effets thérapeutiques potentiels. Des études ont examiné des composés comme le bromure d'ipratropium pour le traitement de maladies telles que l'asthme, soulignant l'importance des dérivés du brome dans le développement de nouveaux traitements .
Applications agricoles
La recherche agricole a exploré l'utilisation de composés à base de brome pour leurs propriétés pesticides. Bien que les applications directes du this compound en agriculture ne soient pas bien documentées, l'étude des dérivés du brome pour améliorer la protection des cultures et le rendement est un domaine de recherche en cours .
Nanotechnologie
La recherche en nanotechnologie a vu l'utilisation de composés bromés dans le développement de nanomatériaux pour diverses applications, y compris les systèmes d'administration de médicaments et les outils de diagnostic. La réactivité du brome permet la création de nanoparticules fonctionnalisées qui peuvent cibler des cellules ou des tissus spécifiques .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(6S)-8-bromo-2,6-dimethyloct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-8H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKCDMXLSDFCQD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447702 | |
| Record name | (S)-(+)-Citronellyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143615-81-0 | |
| Record name | (S)-(+)-Citronellyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-Citronellyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (S)-(+)-citronellyl bromide a useful starting material for synthesizing complex lipids, such as those found in Mycobacterium tuberculosis?
A1: (S)-(+)-Citronellyl bromide serves as a valuable precursor due to its existing chiral center. This chirality is crucial because many biologically active molecules, including lipids, exhibit specific stereochemistry. Utilizing (S)-(+)-citronellyl bromide as a starting point allows researchers to introduce the desired stereochemistry early in the synthesis, simplifying the process and enhancing the overall yield of the target molecule. For instance, in the synthesis of Mycobacterium tuberculosis phosphatidylglycerol, (S)-(+)-citronellyl bromide acts as the linchpin for the two-step synthesis of (R)-tuberculostearic acid, a key component of this important lipid. []
Q2: The research mentions the use of (S)-(+)-citronellyl bromide in creating lipids with specific branching patterns. How does the structure of this compound contribute to achieving this control over branching?
A2: (S)-(+)-citronellyl bromide possesses a 10-carbon chain with a pre-existing methyl branch at the third carbon. This specific branching pattern, along with the reactive bromide group, allows for controlled chain elongation and further functionalization. Researchers can exploit the existing branch point and introduce additional branches at desired positions using reactions like the copper-catalyzed Grignard coupling. [] This precise control over branching is crucial for mimicking the properties of natural tetraether lipids, which often display complex branching patterns.
Q3: Can you elaborate on the significance of the "SmC*" and "SmA" phases mentioned in the context of biphenyl imides synthesized using (S)-(+)-citronellyl bromide?
A3: The terms "SmC*" and "SmA" refer to different liquid crystal phases. Liquid crystals exhibit properties of both liquids and solids, making them interesting for various applications. In the study using (S)-(+)-citronellyl bromide to create novel ester imides, the presence of these phases was confirmed through polarizing microscopy and DSC measurements. [] This finding suggests that incorporating long chiral alkoxy substituents, derived from (S)-(+)-citronellyl bromide, into biphenyl units can induce these specific smectic liquid crystal phases. This insight is valuable for designing new materials with tailored liquid crystalline properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


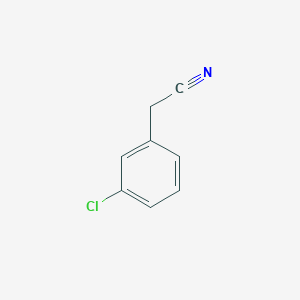
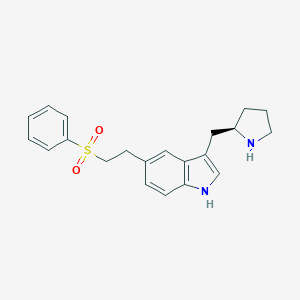


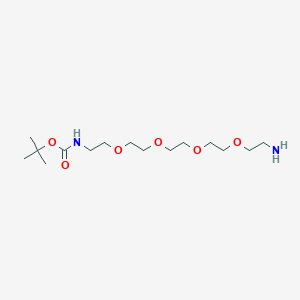





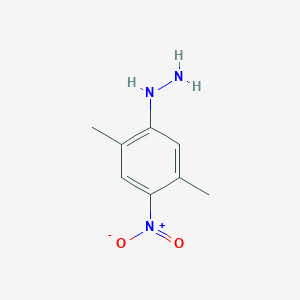
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)

